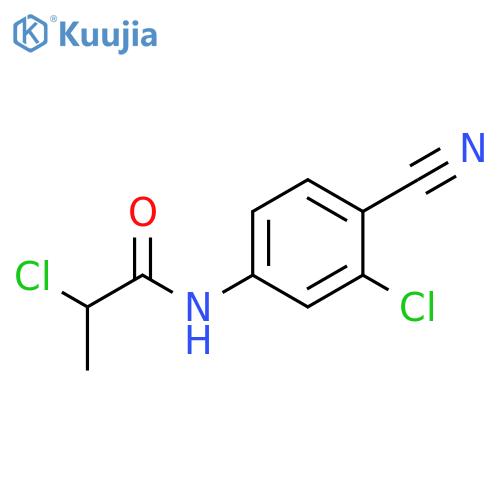

Cas no 929973-79-5 (2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide)

929973-79-5 structure

商品名:2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide

CAS番号:929973-79-5

MF:C10H8Cl2N2O

メガワット:243.0893201828

MDL:MFCD09040367

CID:3155237

PubChem ID:16227002

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide

- AKOS009075682

- MS-32426

- FC169960

- EN300-23381

- CS-0241540

- 929973-79-5

- Z147652184

-

- MDL: MFCD09040367

- インチ: InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-8-3-2-7(5-13)9(12)4-8/h2-4,6H,1H3,(H,14,15)

- InChIKey: BLZVELGKALQDHW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 242.0013683Da

- どういたいしつりょう: 242.0013683Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 52.9Ų

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23381-0.05g |

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide |

929973-79-5 | 95% | 0.05g |

$24.0 | 2024-06-19 | |

| TRC | C379468-500mg |

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide |

929973-79-5 | 500mg |

$ 320.00 | 2022-06-06 | ||

| Aaron | AR019Q3S-250mg |

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide |

929973-79-5 | 95% | 250mg |

$96.00 | 2025-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312210-5g |

2-Chloro-n-(3-chloro-4-cyanophenyl)propanamide |

929973-79-5 | 95% | 5g |

¥6652.00 | 2024-04-25 | |

| 1PlusChem | 1P019PVG-1g |

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide |

929973-79-5 | 97% | 1g |

$185.00 | 2024-04-20 | |

| Aaron | AR019Q3S-10g |

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide |

929973-79-5 | 97% | 10g |

$404.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312210-500mg |

2-Chloro-n-(3-chloro-4-cyanophenyl)propanamide |

929973-79-5 | 95% | 500mg |

¥2220.00 | 2024-04-25 | |

| 1PlusChem | 1P019PVG-50mg |

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide |

929973-79-5 | 97% | 50mg |

$89.00 | 2024-04-20 | |

| 1PlusChem | 1P019PVG-10g |

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide |

929973-79-5 | 97% | 10g |

$390.00 | 2024-04-20 | |

| A2B Chem LLC | AV32252-100mg |

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide |

929973-79-5 | 97% | 100mg |

$73.00 | 2024-07-18 |

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

929973-79-5 (2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide) 関連製品

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量